Comprehensive Technical Guide on 1-(4-Methoxyphenyl)-4-phenylbutan-1-one: Chemical Properties, Synthesis, and Applications
Comprehensive Technical Guide on 1-(4-Methoxyphenyl)-4-phenylbutan-1-one: Chemical Properties, Synthesis, and Applications
Executive Summary
1-(4-Methoxyphenyl)-4-phenylbutan-1-one (CAS: 101594-58-5) is a structurally compelling diaryl-aliphatic ketone[1]. Due to its unique hybrid structure—combining an electron-rich anisole moiety with a flexible lipophilic phenylpropyl chain—it serves as a critical intermediate in advanced organic synthesis and a valuable scaffold in medicinal chemistry and drug development[2]. This whitepaper provides a rigorous analysis of its physicochemical properties, structural utility, and a self-validating synthetic protocol.
Chemical Identity and Structural Architecture
The molecular architecture of this compound is defined by three distinct functional domains, each contributing to its chemical reactivity and biological potential:
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The Anisyl Head Group: The 4-methoxyphenyl ring provides strong electron-donating properties via resonance. This electron density makes the adjacent carbonyl group slightly less electrophilic than in unsubstituted acetophenones, stabilizing the molecule against unwanted nucleophilic attacks.
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The Carbonyl Core: Acts as a rigid, localized hydrogen-bond acceptor, which is a crucial interaction point for target protein binding in rational drug design.
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The Phenylpropyl Tail: A highly flexible, lipophilic three-carbon chain that allows the terminal phenyl ring to sweep through a large conformational space, optimizing induced-fit binding in hydrophobic pockets.
Table 1: Chemical Identifiers
| Property | Value |
| IUPAC Name | 1-(4-methoxyphenyl)-4-phenylbutan-1-one |
| Common Synonyms | 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-[2] |
| CAS Registry Number | 101594-58-5[1] |
| Molecular Formula | C17H18O2[3] |
| Molar Mass | 254.33 g/mol |
Physicochemical Properties & Hazard Profile
Understanding the thermodynamic and safety profile of this compound is essential for formulation, scale-up, and laboratory handling. The compound exhibits significant lipophilicity, driven by the dual aromatic systems and the aliphatic linker.
Table 2: Physicochemical & Safety Parameters
| Parameter | Value / Description |
| Topological Polar Surface Area (tPSA) | 26.30 Ų (Optimal for blood-brain barrier penetration) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Methoxy oxygen) |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[1] |
| Handling Precautions | Standard PPE required (nitrile gloves, safety goggles, fume hood)[1] |
Synthetic Methodology: Friedel-Crafts Acylation
Expertise & Experience: Causality in Reaction Design
The most efficient and scalable route to synthesize 1-(4-methoxyphenyl)-4-phenylbutan-1-one is via the Friedel-Crafts acylation of anisole using 4-phenylbutanoyl chloride.
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Catalyst Choice: Aluminum chloride (AlCl3) is selected as a strong Lewis acid to generate the highly reactive, electrophilic acylium ion.
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Thermal Control: The reaction must be initiated at 0 °C. Because anisole is highly activated, elevated temperatures can lead to unwanted polyacylation or Lewis acid-mediated cleavage of the methoxy ether (demethylation).
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Regioselectivity: The strongly activating, ortho/para-directing methoxy group dictates the site of electrophilic attack. Steric hindrance from the bulky acylium complex heavily favors the para-substituted product (>95% regioselectivity).
Self-Validating Experimental Protocol
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Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve anisole (1.0 equiv) in anhydrous dichloromethane (DCM). Add AlCl3 (1.2 equiv) portion-wise. Validation: The suspension will turn slightly yellow, indicating Lewis acid-base complexation.
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Activation: Cool the reaction mixture to 0 °C using an ice-water bath to suppress kinetic side reactions.
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Addition: Dissolve 4-phenylbutanoyl chloride (1.05 equiv) in a minimal volume of DCM and add dropwise over 30 minutes. Causality: Dropwise addition prevents thermal spikes that could trigger ether cleavage.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2). The anisole spot (higher Rf) should disappear, replaced by a strongly UV-active product spot (lower Rf due to the polar carbonyl).
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Quenching: Carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The acidic quench breaks down the aluminum-product complex and prevents the precipitation of insoluble, emulsion-forming aluminum hydroxides.
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Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid), followed by brine. Dry over anhydrous Na2SO4.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 90:10 hexanes:ethyl acetate) to yield the pure target ketone.
Step-by-step experimental workflow for the Friedel-Crafts synthesis of the target ketone.
Spectroscopic Characterization
To ensure trustworthiness and self-validation of the synthesized material, researchers must confirm the structural integrity using the following expected spectroscopic markers:
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1H NMR (CDCl3, 400 MHz):
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δ 7.95 (d, J = 8.8 Hz, 2H): Ortho protons to the carbonyl on the anisyl ring (deshielded by the C=O).
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δ 7.30 - 7.15 (m, 5H): Terminal phenyl ring protons.
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δ 6.92 (d, J = 8.8 Hz, 2H): Meta protons to the carbonyl on the anisyl ring.
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δ 3.86 (s, 3H): Methoxy group (-OCH3).
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δ 2.95 (t, J = 7.4 Hz, 2H): Methylene adjacent to the carbonyl (C2).
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δ 2.70 (t, J = 7.4 Hz, 2H): Methylene adjacent to the terminal phenyl (C4).
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δ 2.05 (quintet, J = 7.4 Hz, 2H): Central aliphatic methylene (C3).
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IR (ATR): ~1675 cm⁻¹ (strong, conjugated C=O stretch), ~1250 cm⁻¹ (C-O-C asymmetric stretch of the aryl ether).
Applications in Drug Development
The 1-(4-methoxyphenyl)-4-phenylbutan-1-one scaffold is highly prized in chemical biology. The spatial distance between the two aromatic rings—enforced by the three-carbon linker—is ideal for bridging dual-binding sites in enzymes and receptors.
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Enzyme Inhibition: The carbonyl oxygen can coordinate with metal ions in metalloenzymes or act as a hydrogen bond acceptor for catalytic residues, while the terminal phenyl ring occupies distal hydrophobic pockets.
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Receptor Modulation: Diaryl compounds with flexible linkers are frequently explored as modulators for G-protein coupled receptors (GPCRs), where the methoxy group improves metabolic stability compared to unprotected, rapidly glucuronidated phenols.
Logical relationship between structural motifs and their pharmacological utility.
References
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NextSDS. "1-(4-methoxyphenyl)-4-phenylbutan-1-one — Chemical Substance Information." NextSDS Database. URL: [Link]
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Chemsrc. "1-(4-methoxyphenyl)-4-phenylbutan-1-one | CAS#:101594-58-5." Chemsrc Chemical Database. URL:[Link]
